N-Octylmethyldiethoxysilane
CAS No.: 2652-38-2
Cat. No.: VC8455411
Molecular Formula: C13H30O2Si
Molecular Weight: 246.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2652-38-2 |
|---|---|
| Molecular Formula | C13H30O2Si |
| Molecular Weight | 246.46 g/mol |
| IUPAC Name | diethoxy-methyl-octylsilane |
| Standard InChI | InChI=1S/C13H30O2Si/c1-5-8-9-10-11-12-13-16(4,14-6-2)15-7-3/h5-13H2,1-4H3 |
| Standard InChI Key | WQVJKRKRRMJKMC-UHFFFAOYSA-N |
| SMILES | CCCCCCCC[Si](C)(OCC)OCC |
| Canonical SMILES | CCCCCCCC[Si](C)(OCC)OCC |
Introduction
Synthesis and Industrial Production Pathways
While no direct synthesis method for N-octylmethyldiethoxysilane is documented, analogous protocols for methyldimethoxysilane and n-octyltrimethoxysilane suggest viable routes. A plausible synthesis involves:
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Alkylation of Methylchlorosilanes:
Reacting methyldichlorosilane (CH3SiHCl2) with n-octanol in the presence of a base to substitute chlorine atoms with ethoxy groups. This method mirrors the synthesis of methyldimethoxysilane, where methyltrimethoxysilane reacts with methyldichlorosilane at 30–120°C . -
Co-hydrolysis and Condensation:
Combining methyltriethoxysilane and n-octyltrichlorosilane under controlled hydrolysis conditions. This approach leverages the reactivity of chlorosilanes and alkoxysilanes to yield mixed-substituent silanes.
Key parameters influencing yield and purity include:
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Temperature: Optimal reactions occur between 40–60°C, balancing kinetics and side-product formation .
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Catalysts: Acidic or basic catalysts (e.g., HCl, NH3) accelerate hydrolysis-condensation.
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Solvent Systems: Ethanol-water mixtures (e.g., 20% ethanol) facilitate homogeneous reactions while minimizing premature hydrolysis .
Physicochemical Properties
Extrapolating from n-octyltrimethoxysilane and hydrophobic silane studies , N-octylmethyldiethoxysilane likely exhibits the following properties:
The compound’s hydrophobicity is expected to surpass methoxy analogs due to the n-octyl chain’s steric bulk. In studies using n-octyltriethoxysilane, contact angles reached 113°–118° , suggesting N-octylmethyldiethoxysilane could achieve comparable or superior performance.
Applications in Material Science and Industry
Hydrophobic Coatings and Surface Modifications
N-Octylmethyldiethoxysilane’s ethoxy groups enable covalent bonding to hydroxyl-rich surfaces (e.g., glass, cellulose), while the octyl chain confers water repellency. In bagasse paper treated with n-octyltriethoxysilane, contact angles increased from 48° to 118° , demonstrating the efficacy of long-chain alkylsilanes. Applications include:
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Waterproofing textiles and paper products
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Anti-corrosion coatings for metals
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Self-cleaning surfaces in architectural materials
Polymer Composites and Adhesives
The silane’s dual functionality (reactive ethoxy groups and hydrophobic alkyl chains) makes it an effective coupling agent in polymer composites. It enhances interfacial adhesion between organic polymers (e.g., polyethylene) and inorganic fillers (e.g., silica, clay) .
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